Conformational Engineering with Non-Canonical Amino Acids: A Technical Guide to Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH)
Conformational Engineering with Non-Canonical Amino Acids: A Technical Guide to Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH)
Executive Summary
In the landscape of modern drug discovery and peptidomimetic engineering, overcoming the poor metabolic stability and high conformational flexibility of natural peptides is a primary hurdle. Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH, CAS: 120728-10-1) serves as a critical structural tool to solve this[1][2]. As an α,α-dialkylated non-canonical amino acid protected by a tert-butyloxycarbonyl (Boc) group, it introduces severe steric constraints into peptide backbones[3]. This constraint forces the adoption of specific secondary structures (such as α-helices and 310 -helices) while simultaneously shielding adjacent peptide bonds from proteolytic cleavage[2][4]. Beyond peptide synthesis, it is a vital intermediate in the scalable synthesis of small-molecule therapeutics, including the prostate cancer drug Apalutamide and novel TRPA1 receptor antagonists[5].
Physicochemical Profiling
Understanding the physicochemical baseline of Boc-ACBC-OH is essential for optimizing reaction conditions, predicting solubility during Solid-Phase Peptide Synthesis (SPPS), and calculating downstream pharmacokinetic impacts.
| Property | Value | Scientific Implication |
| CAS Number | 120728-10-1[1] | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₁₀H₁₇NO₄[1] | Defines the stoichiometry for equivalent calculations in SPPS. |
| Molecular Weight | 215.25 g/mol [1] | Relatively low MW ensures minimal bulk addition to the final API. |
| Melting Point | 129–133 °C[5] | High stability as a solid; suitable for long-term storage at 0–8 °C. |
| Boiling Point | 362.1 ± 21.0 °C[5] | Indicates low volatility, ensuring stability during microwave-assisted SPPS. |
| pKa | 4.14 ± 0.20 (Predicted)[5] | Standard carboxylic acid acidity; requires robust activation (e.g., HATU) for coupling. |
| LogP (XLogP3) | 1.2[1] | Moderate lipophilicity; enhances membrane permeability of the final peptidomimetic. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration may indicate degradation. |
Mechanistic Insights: The Cyclobutane Constraint
The integration of Boc-ACBC-OH into a peptide sequence is not merely a substitution; it is a deliberate architectural intervention.
In standard canonical amino acids, the Cα-Cβ bond rotates freely, leading to a vast conformational space. In 1-aminocyclobutane-1-carboxylic acid (Ac₄c), the side chain is covalently tied back into a 4-membered cyclobutane ring[2]. This Cα-tetrasubstitution creates massive steric hindrance, restricting the Ramachandran dihedral angles ( ϕ , ψ ) to approximately ±60° and ±30°[2].
Causality of Constraint:
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Thermodynamic Stabilization: By restricting the ϕ and ψ angles, the entropic penalty of folding is pre-paid. The peptide is forced into an α-helical or 310 -helical conformation[2][4].
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Proteolytic Shielding: The bulky cyclobutane ring physically blocks the active sites of endogenous proteases (like DPP-4 or trypsin) from accessing the adjacent amide bonds, drastically increasing the in vivo half-life of the drug[2].
Logical flow of how Ac4c incorporation enhances peptide metabolic stability and affinity.
Experimental Workflow: Microwave-Assisted SPPS with Boc-ACBC-OH
Because Ac₄c is an α,α-dialkylated amino acid, the amine and carboxylate groups are highly sterically hindered[2][3]. Standard coupling reagents (like DIC/HOBt) often result in incomplete reactions, leading to deletion sequences. To ensure a self-validating and high-yield protocol , we utilize highly reactive uronium salts () under microwave irradiation[3].
Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection
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Action: Swell Rink Amide resin in Dimethylformamide (DMF) for 20 minutes. Treat with 20% piperidine in DMF (2 × 5 mins)[3].
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Causality: Swelling maximizes the surface area of the porous polystyrene matrix. Piperidine acts as a mild base to strip the N-terminal Fmoc group via an E1cB mechanism, exposing the free nucleophilic amine.
Step 2: Pre-Activation of Boc-ACBC-OH
-
Action: In a separate vial, dissolve 4.0 equivalents of Boc-ACBC-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: HATU converts the sluggish carboxylic acid of Boc-ACBC-OH into a highly reactive 7-aza-OBt ester. Using a slight stoichiometric deficit of HATU (3.9 eq vs 4.0 eq of amino acid) is critical; excess HATU can irreversibly guanidinylate the free N-terminus of the resin-bound peptide.
Step 3: Microwave-Assisted Coupling
-
Action: Transfer the activated ester solution to the resin. Irradiate at 75 °C for 15–20 minutes.
-
Causality: The thermal energy provided by microwave irradiation overcomes the high activation energy barrier caused by the steric clash of the cyclobutane ring during the nucleophilic attack[3].
Step 4: Self-Validation (Kaiser Test)
-
Action: Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test (ninhydrin).
-
Causality: A yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, triggering an automatic double-coupling cycle to prevent sequence failure.
Step 5: Global Cleavage & Boc Removal
-
Action: Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.
-
Causality: The highly acidic TFA serves a dual purpose: it cleaves the peptide from the linker and removes the N-terminal Boc group (releasing isobutylene gas and CO₂)[3][6]. TIS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations from alkylating electron-rich side chains (e.g., Tryptophan or Tyrosine).
Self-validating SPPS workflow for coupling sterically hindered Boc-ACBC-OH.
Safety, Handling, and Storage
Maintaining laboratory safety and chemical integrity is paramount when handling Boc-ACBC-OH. Based on standardized safety data[7][8], the following protocols must be adhered to:
| Hazard / Requirement | Specification & Mitigation Strategy |
| GHS Classification | Warning. Harmful if swallowed (H302); Causes serious eye irritation (H319)[8]. |
| Personal Protective Equipment (PPE) | N95/EN149 compliant dust mask (to avoid inhaling fine powders), chemical-resistant nitrile gloves, and tightly fitting safety goggles[5][7]. |
| Storage Conditions | Store at 0–8 °C in a dark, dry place. Keep containers tightly sealed under an inert atmosphere (Argon/Nitrogen) to prevent moisture degradation of the Boc group[5]. |
| Incompatibilities | Reacts aggressively with strong oxidizing agents, strong acids, and strong bases[8]. |
| First Aid (Eye Contact) | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8]. |
References
-
PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- (CID 1512646). National Center for Biotechnology Information. Available at:[Link]
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MDPI (Biology). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Available at:[Link]
-
ACS Journal of Medicinal Chemistry. Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. (2020). Available at:[Link]
Sources
- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
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